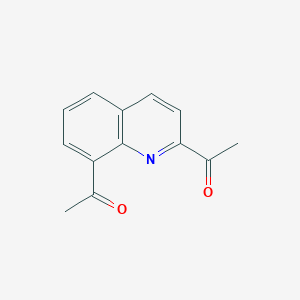
2,8-Diacetylquinoline
Übersicht
Beschreibung
2,8-Diacetylquinoline, also known as acetylquinoline or schiff’s base, is an organic compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.24 .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized in recent literature . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of 2,8-Diacetylquinoline is represented by the linear formula C13H11NO2 . It is a compound with a quinoline backbone, which is a bicyclic compound consisting of a pyridine ring fused to phenol .Physical And Chemical Properties Analysis
2,8-Diacetylquinoline is a pale-yellow to yellow-brown solid at room temperature .Wissenschaftliche Forschungsanwendungen
Quinoline is a nitrogen-based heterocyclic aromatic compound. It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
- Anticancer : Quinoline derivatives have shown potential as anticancer agents .
- Antioxidant : Some quinoline derivatives exhibit antioxidant properties .
- Anti-inflammatory : Quinoline derivatives can have anti-inflammatory effects .
- Antimalarial : Quinoline is a core structure in many antimalarial drugs .
- Anti-SARS-CoV-2 : Some quinoline derivatives have shown potential against SARS-CoV-2 .
- Antituberculosis : Quinoline derivatives can have antituberculosis effects .
-
Organic Light-Emitting Diodes (OLEDs) : 8-Hydroxyquinoline and its derivatives have found applications in OLEDs . The 8-Hydroxyquinoline ligand has been applied for analytical purposes and separation techniques .
-
Fluorescent Chemosensors : Due to their chelating ability toward a great number of metal cations, derivatives of 8-HQ have found many applications in fluorescent sensing of biological and environmentally important metal ions such as Al3+ and Zn2+ .
-
Insecticidal Agents : In the medicinal field, 8-hydroxyquinoline derivatives can be used as insecticides .
-
Antibacterial and Fungicidal Agents : 8-hydroxyquinoline derivatives can also be used as antibacterial and fungicidal agents .
-
Neuroprotective Agents : 8-hydroxyquinoline derivatives have shown potential as neuroprotective agents .
-
Anti-HIV Agents : Some 8-hydroxyquinoline derivatives have shown potential as anti-HIV agents .
-
Organic Light-Emitting Diodes (OLEDs) : 8-Hydroxyquinoline and its derivatives have found applications in OLEDs . The 8-Hydroxyquinoline ligand has been applied for analytical purposes and separation techniques .
-
Fluorescent Chemosensors : Due to their chelating ability toward a great number of metal cations, derivatives of 8-HQ have found many applications in fluorescent sensing of biological and environmentally important metal ions such as Al3+ and Zn2+ .
-
Insecticidal Agents : In the medicinal field, 8-hydroxyquinoline derivatives can be used as insecticides .
-
Antibacterial and Fungicidal Agents : 8-hydroxyquinoline derivatives can also be used as antibacterial and fungicidal agents .
-
Neuroprotective Agents : 8-hydroxyquinoline derivatives have shown potential as neuroprotective agents .
-
Anti-HIV Agents : Some 8-hydroxyquinoline derivatives have shown potential as anti-HIV agents .
Safety And Hazards
The safety information for 2,8-Diacetylquinoline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed or if skin or eye irritation occurs .
Eigenschaften
IUPAC Name |
1-(8-acetylquinolin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8(15)11-5-3-4-10-6-7-12(9(2)16)14-13(10)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNJPRHTMFJPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=C2C(=O)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Diacetylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



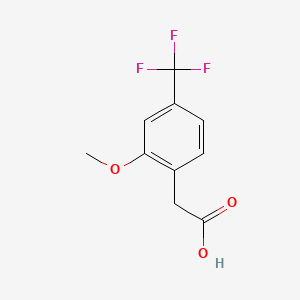
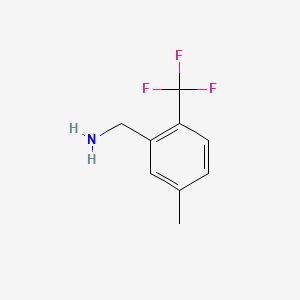
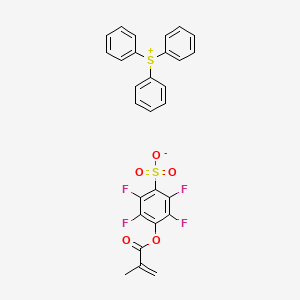
![3,6-Dibromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1393216.png)
![4-[4-(Tert-butoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B1393217.png)
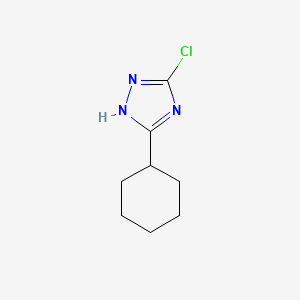
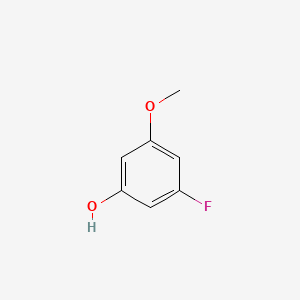
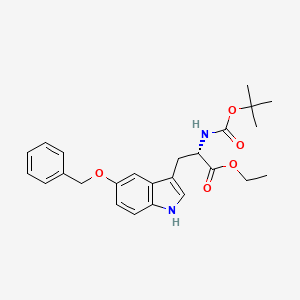
![N1,N1-dimethyl-N2-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B1393226.png)
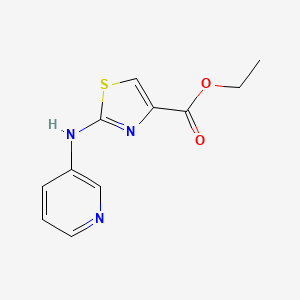
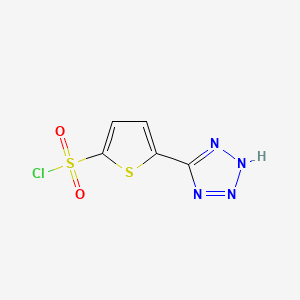
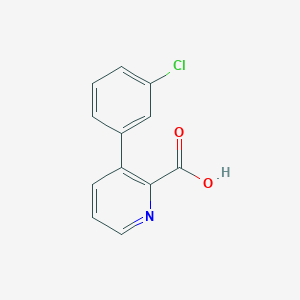
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B1393232.png)
![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)